2-(1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydrocinnolin-3-yl)acetic acid
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Overview
Description
2-(1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydrocinnolin-3-yl)acetic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, and is substituted with an isopropyl group, a trifluoromethyl group, and an acetic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydrocinnolin-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as o-nitrobenzyl derivatives, under acidic or basic conditions.
Introduction of Substituents: The isopropyl and trifluoromethyl groups can be introduced through Friedel-Crafts alkylation and trifluoromethylation reactions, respectively.
Oxidation and Functionalization: The final steps involve oxidation to introduce the keto group and subsequent functionalization to attach the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydrocinnolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the cinnoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydrocinnolin-3-yl)acetic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydrocinnolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid: This compound shares a similar core structure but differs in the position and nature of the substituents.
2-(1-Methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydrocinnolin-3-yl)acetic acid: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
2-(1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydrocinnolin-3-yl)acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13F3N2O3 |
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Molecular Weight |
314.26 g/mol |
IUPAC Name |
2-[4-oxo-1-propan-2-yl-7-(trifluoromethyl)cinnolin-3-yl]acetic acid |
InChI |
InChI=1S/C14H13F3N2O3/c1-7(2)19-11-5-8(14(15,16)17)3-4-9(11)13(22)10(18-19)6-12(20)21/h3-5,7H,6H2,1-2H3,(H,20,21) |
InChI Key |
CCIRZWXVMYYETP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)C(F)(F)F)C(=O)C(=N1)CC(=O)O |
Origin of Product |
United States |
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